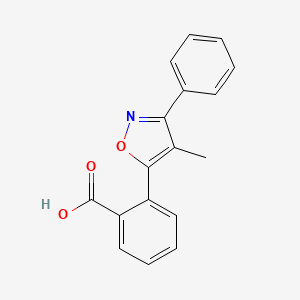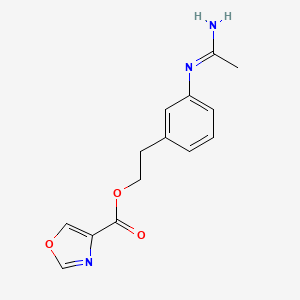
3-(5-Nitro-2-furyl)-2-propen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol is an organic compound that features a furan ring substituted with a nitro group and a propenol side chain. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-nitrofuran-2-carbaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography to obtain pure 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces amino derivatives.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol involves its interaction with biological molecules. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components. This compound may target enzymes or other proteins, disrupting their normal function and leading to antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol.
Nitrofurantoin: An antibacterial agent with a similar nitrofuran structure.
Nitrofurazone: Another nitrofuran derivative used as an antibacterial agent.
Uniqueness
3-(5-Nitrofuran-2-yl)prop-2-en-1-ol is unique due to its specific structure, which combines a nitrofuran moiety with a propenol side chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives.
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-4,9H,5H2/b2-1+ |
InChI Key |
JZYGBCSCBHBXAA-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/CO |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


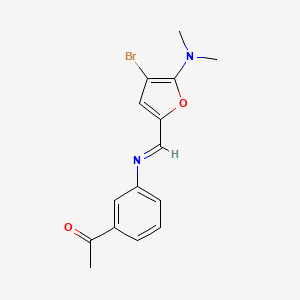
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
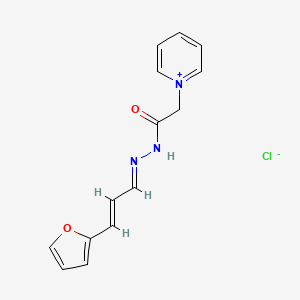

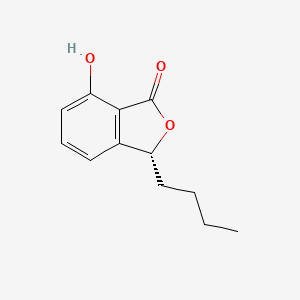
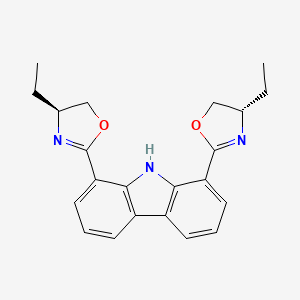
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
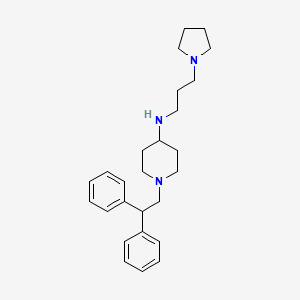
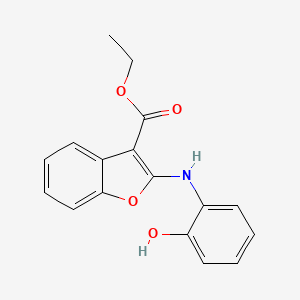

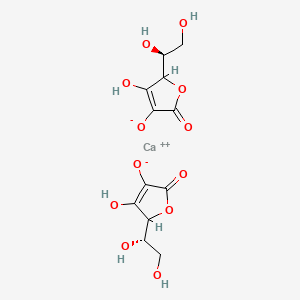
![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
